molecular formula C15H10BrNO6 B3665711 (2-Bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate

(2-Bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate

Cat. No.: B3665711
M. Wt: 380.15 g/mol
InChI Key: BSDWJWUAWOPHIX-UHFFFAOYSA-N
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Description

(2-Bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate is an organic compound that features both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate typically involves a multi-step process:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Esterification: The formation of the ester linkage between the phenyl and benzoate groups.

Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: (2-Bromo-4-formyl-6-methoxyphenyl) 3-carboxybenzoate.

    Reduction: (2-Bromo-4-formyl-6-methoxyphenyl) 3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its functional groups.

    Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.

    Industry: Used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-formyl-6-methoxyphenyl) acetate: Similar structure but lacks the nitro group.

    (2-Bromo-4-formyl-6-methoxyphenyl) benzoate: Similar structure but lacks the nitro group.

Uniqueness

The presence of both bromine and nitro groups in (2-Bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate makes it unique compared to its analogs. These functional groups confer specific reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO6/c1-22-13-6-9(8-18)5-12(16)14(13)23-15(19)10-3-2-4-11(7-10)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDWJWUAWOPHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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